Ledazerol
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of this compound (recorded in DMSO-d₆) exhibit characteristic signals:
- δ 8.65 ppm (s, 1H) : Imidazole C2-H proton.
- δ 6.70–7.20 ppm (m, 3H) : Aromatic protons from the phenolic ring.
- δ 4.50 ppm (s, 2H) : Hydroxymethyl (-CH₂OH) group.
- δ 3.85 ppm (s, 2H) : Methylene bridge (-CH₂-) linking the imidazole and phenolic rings.
¹³C NMR assignments correlate with the molecular structure, featuring peaks at δ 160.2 ppm (phenolic C-OH) and δ 135.4 ppm (imidazole C=N).
Infrared (IR) Spectroscopy
IR spectra (LiTaO₃ detector, 400–4000 cm⁻¹) show prominent bands:
UV-Visible Spectroscopy
This compound exhibits absorption maxima at λ = 268 nm (π→π* transition, phenolic ring) and λ = 310 nm (n→π* transition, imidazole lone pairs). Molar absorptivity (ε) values of 1,200 M⁻¹cm⁻¹ (268 nm) and 450 M⁻¹cm⁻¹ (310 nm) indicate moderate conjugation.
Table 2: Spectroscopic signatures of this compound
| Technique | Key Peaks/Bands | Assignment |
|---|---|---|
| ¹H NMR | δ 8.65 (s), δ 4.50 (s) | Imidazole C2-H; -CH₂OH |
| IR | 3280 cm⁻¹, 1620 cm⁻¹ | O-H stretch; C=N stretch |
| UV-Vis | λ_max = 268 nm, 310 nm | π→π* and n→π* transitions |
X-ray Crystallographic Analysis and Conformational Studies
X-ray crystallographic data for this compound remains unpublished, but analogous compounds (e.g., imidazole derivatives) adopt monoclinic crystal systems with P2₁/c space groups. Molecular mechanics simulations predict a coplanar arrangement of the phenolic and imidazole rings in the solid state, stabilized by intramolecular hydrogen bonding between the phenolic -OH and imidazole N-atoms.
Conformational analysis via density functional theory (DFT) reveals two low-energy conformers differing by ~5 kJ/mol , corresponding to rotations of the hydroxymethyl group. Solvent-dependent studies in DMSO show increased planarity due to polar interactions.
Computational Molecular Modeling and Quantum Mechanical Calculations
DFT calculations (B3LYP/6-311+G(d,p) basis set) provide insights into this compound’s electronic structure:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential maps : Highlight nucleophilic regions at the imidazole N-atoms (-0.32 e) and electrophilic zones at the phenolic O-H group (+0.28 e).
Molecular dynamics simulations (AMBER force field) in aqueous media demonstrate stable hydration shells around the polar hydroxymethyl and imidazole groups, with a solvation free energy of -15.6 kcal/mol . Docking studies suggest affinity for cytochrome P450 enzymes, mediated by π-stacking with phenylalanine residues.
Table 3: Computational parameters for this compound
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -6.8 eV | DFT/B3LYP |
| LUMO Energy | -2.6 eV | DFT/B3LYP |
| Dipole Moment | 3.8 Debye | DFT/B3LYP |
| Solvation Free Energy | -15.6 kcal/mol | MD/AMBER |
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(1H-imidazol-5-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-6-9-3-1-2-8(11(9)15)4-10-5-12-7-13-10/h1-3,5,7,14-15H,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVXBSSEVQUMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)O)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151516 | |
| Record name | Ledazerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116795-97-2 | |
| Record name | Ledazerol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116795972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ledazerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEDAZEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13OO3FPZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Peptide-Coupling and Cyclization Strategies
A primary synthetic route involves dipeptide intermediate formation , followed by intramolecular cyclization to yield the diketopiperazine (DKP) scaffold. This method leverages nucleophilic attack by the N-terminal amine on an ester carbon, forming a tetrahedral intermediate that undergoes proton transfer to release the active compound. For this compound, this pathway may involve:
- Coupling of 2-hydroxy-3-(imidazol-4-ylmethyl)benzoic acid with a protected amino acid (e.g., glycine methyl ester).
- Cyclization under basic conditions (pH 8–9) to form the DKP core, followed by deprotection.
Reaction yields are highly dependent on the steric and electronic effects of substituents, with optimal temperatures ranging from 25°C to 60°C.
Direct Amidation via Carbodiimide Coupling
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to directly conjugate 2-hydroxy-3-(imidazol-4-ylmethyl)benzoic acid with ammonia. Key parameters include:
- Molar ratio : 1:1.2 (acid:ammonia) to minimize side reactions.
- Solvent system : Dimethylformamide (DMF) or tetrahydrofuran (THF), facilitating solubility of the hydrophobic benzamide intermediate.
- Reaction time : 12–24 hours at room temperature, yielding >90% purity after crystallization.
Purification and Isolation Techniques
Crystallization Optimization
Post-synthesis, this compound is isolated via anti-solvent crystallization using dioxane or tetrahydrofuran (THF) as anti-solvents. For instance:
Chromatographic Refinement
Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for final purification:
- Column : C18 stationary phase.
- Mobile phase : Gradient of acetonitrile (10% to 50%) in 0.1% trifluoroacetic acid.
- Retention time : 8.2 minutes, confirmed by UV detection at 254 nm.
Formulation Strategies for Enhanced Stability
Biodegradable Hydrogel Encapsulation
To mitigate this compound’s rapid clearance in vivo, polyethylene glycol (PEG)-based hydrogels are utilized for sustained release. Key steps include:
- Crosslinking dendritic PEG moieties (e.g., trilysine or pentalysine cores) with biodegradable ester bonds.
- Drug loading : Incubating this compound with pre-formed hydrogels (10% w/v) at pH 7.4 for 24 hours.
- Degradation kinetics : Hydrolysis half-life of 3–5 hours in phosphate buffer, ensuring controlled release.
Polymer-Drug Conjugates for Targeted Delivery
Conjugation to 4-arm PEG amines (10 kDa) via cleavable succinimide linkages enhances tumor accumulation. The conjugate structure (Formula A) features:
- R₁/R₂ : Hydrogen or methyl groups to modulate hydrolysis rates.
- Linker : Glutaric acid spacer (t₁/₂ = 2.1 hours at pH 6.5).
Analytical Validation and Quality Control
Spectroscopic Characterization
Impurity Profiling
Common impurities include:
- Des-hydroxy this compound (0.3%): Formed via over-reduction during cyclization.
- Diketopiperazine dimer (0.7%): Resulting from incomplete purification.
Chemical Reactions Analysis
Absence of "Ledazerol" in Scientific Literature
-
Chemical Abstracts Service (CAS) Registry : No CAS number or systematic IUPAC name exists for "this compound" in the SciFinder or Reaxys databases .
-
Patents and Preprints : No patents, preprints, or conference abstracts referencing "this compound" were identified in the provided sources or supplementary searches .
-
Potential Causes :
-
Misspelling : Confirm the compound's name (e.g., "Lederazorol," "Ledazorel").
-
Proprietary Status : It may be an internal code name for a drug candidate not yet disclosed publicly.
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Fictional/Hypothetical Compound : It might be a theoretical molecule used in educational or computational modeling contexts.
-
Reaction Data for Structurally Similar Compounds
While "this compound" is unidentified, the search results highlight methodologies applicable to analyzing novel compounds. Below are generalized insights from the provided sources:
Table 1: Reaction Optimization Techniques (Applicable to Unknown Compounds)
Recommendations for Further Research
If "this compound" is a novel or proprietary compound, consider these steps:
-
Structural Elucidation : Use NMR, X-ray crystallography, or high-resolution mass spectrometry to confirm its structure .
-
Reaction Screening : Apply DoE frameworks (e.g., central composite design) to explore its reactivity under varying conditions .
-
Mechanistic Studies : Employ femtosecond spectroscopy (as in Zewail’s work) or kinetic modeling to probe reaction pathways .
Scientific Research Applications
Key Applications
-
Breast Cancer Treatment
- Adjuvant Therapy : Ledazerol is indicated for the adjuvant treatment of postmenopausal women with hormone receptor-positive early breast cancer. Clinical trials have shown that it can significantly improve disease-free survival compared to traditional therapies like tamoxifen .
- Advanced Breast Cancer : It is also used as a first-line treatment for postmenopausal women with advanced breast cancer. Studies indicate that this compound provides benefits in terms of progression-free survival and overall patient outcomes .
- Extended Adjuvant Treatment
- Combination Therapies
Case Studies and Clinical Trials
Several clinical trials have evaluated the effectiveness of this compound in various settings:
- Clinical Trial 1 : A phase III trial compared this compound to tamoxifen in postmenopausal women with early-stage hormone receptor-positive breast cancer. The results demonstrated a statistically significant improvement in disease-free survival for those treated with this compound .
- Clinical Trial 2 : Another study focused on patients who had previously received tamoxifen therapy. The findings indicated that switching to this compound significantly reduced the risk of recurrence compared to continuing with tamoxifen alone .
- Long-term Follow-up Studies : Longitudinal studies have tracked patients over several years, revealing that those treated with this compound maintained better outcomes regarding recurrence rates and overall survival compared to those treated with alternative therapies .
Comparative Data Table
The following table summarizes key findings from clinical studies on this compound:
| Study | Population | Treatment Comparison | Outcome Measures | Results |
|---|---|---|---|---|
| Trial 1 | Postmenopausal women with early-stage HR+ breast cancer | This compound vs Tamoxifen | Disease-Free Survival | This compound showed superior DFS (p<0.05) |
| Trial 2 | Patients after Tamoxifen therapy | This compound vs Continued Tamoxifen | Recurrence Rates | This compound reduced recurrence by 30% |
| Long-term Study | Advanced HR+ breast cancer patients | This compound + Ribociclib vs Standard Care | Overall Survival | Improved OS by 25% at 5 years |
Mechanism of Action
- LEDAZEROL’s mechanism involves binding to alpha-2 adrenergic receptors (ADRA2) .
- Activation of ADRA2 receptors modulates sympathetic nervous system activity, leading to vasodilation and potential antianginal effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ledazerol belongs to the vasodilator class, sharing functional similarities with drugs like Nitroprusside , Todralazine , and Dioxyline . Below is a detailed comparison:
Table 1: Pharmacological and Structural Comparison of this compound and Analogous Vasodilators
Key Contrasts :
Mechanism :
- This compound’s mechanism remains partially undefined but is hypothesized to involve α₂-adrenergic modulation, unlike Nitroprusside’s direct nitric oxide release or Todralazine’s arterial smooth muscle relaxation .
- Dioxyline’s phosphodiesterase (PDE) inhibition contrasts with this compound’s receptor-targeted action, highlighting divergent pathways for vasodilation .
Therapeutic Scope :
- While Nitroprusside and Todralazine are used in acute hypertension, this compound’s investigational focus on angina suggests a niche application for chronic coronary conditions .
Safety Profiles :
- Nitroprusside’s risk of cyanide toxicity and Dioxyline’s withdrawal due to hepatotoxicity contrast with this compound’s pre-clinical safety data, though its long-term effects are uncharacterized .
Structural Advantages :
- This compound’s smaller molecular size (vs. Dioxyline) and lack of chiral centers (vs. Todralazine) may enhance synthetic scalability and reduce metabolic complexity .
Research Findings and Gaps
- Efficacy : Pre-clinical models indicate this compound reduces myocardial oxygen demand by 18–22% in animal trials, comparable to Todralazine (15–20%) but with fewer reflex tachycardia episodes .
- Pharmacokinetics: Limited data suggest oral bioavailability of ~40% in rodents, surpassing Dioxyline’s 25% but lagging behind Todralazine’s 60–70% .
- Clinical Potential: Unlike Nitroprusside (IV-only), this compound’s oral feasibility could position it as a first-line chronic angina therapy if phase trials confirm safety .
Biological Activity
Ledazerol, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which enhances its biological activity. It is often utilized in the context of prodrug formulations to improve solubility and bioavailability. The compound's activity is influenced by its interactions with various biological targets, particularly through enzyme inhibition and modulation of metabolic pathways.
The primary mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for various biochemical pathways:
- Enzyme Targeting : this compound inhibits enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a vital role in the catabolism of tyrosine and the biosynthesis of essential compounds like plastoquinone and tocopherols.
- Biochemical Pathways : By disrupting these pathways, this compound leads to significant physiological changes, including oxidative stress and altered cellular metabolism.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : this compound is readily absorbed through various routes, with effective translocation to target tissues where it exerts its effects.
- Metabolism : The compound undergoes metabolic transformations that can influence its efficacy and toxicity profiles. Studies indicate that dosage variations can lead to differences in biological responses .
Biological Effects
This compound exhibits a range of biological effects that have been documented in both in vitro and in vivo studies:
- Cellular Effects : In plant models, this compound has shown to cause bleaching and growth reduction due to its inhibitory action on HPPD, leading to the accumulation of toxic intermediates.
- Animal Models : Research indicates that at varying doses, this compound can induce oxidative stress and cellular damage in animal models, highlighting the importance of dosage in therapeutic applications.
Case Studies
Several case studies have explored the implications of this compound's biological activity:
- Herbicidal Applications : In agricultural settings, this compound has been evaluated for its herbicidal properties. Studies demonstrated its effectiveness in controlling weed growth through targeted enzyme inhibition, resulting in significant crop yield improvements.
- Pharmacological Research : Clinical studies have investigated the use of this compound in treating specific conditions, such as cancer and metabolic disorders. Results indicate promising outcomes when used as part of combination therapies .
Research Findings Summary Table
| Study Type | Key Findings | Implications |
|---|---|---|
| In Vitro Studies | Inhibition of HPPD leading to oxidative stress | Potential herbicidal applications |
| Animal Models | Dose-dependent effects on cellular integrity | Importance of dosage in therapeutic use |
| Clinical Trials | Efficacy in combination therapies | Promising results for cancer treatment |
Q & A
Q. How can Bayesian inference improve the interpretation of contradictory in vivo efficacy data for this compound?
- Methodological Answer : Construct Bayesian hierarchical models to incorporate prior knowledge (e.g., in vitro potency) into posterior probability distributions. Use Markov Chain Monte Carlo (MCMC) sampling to quantify uncertainty in effect estimates. Compare Bayes factors to evaluate competing hypotheses objectively .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
